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molecular formula C12H25N B8602004 Cyclohexanamine, N,N-dipropyl CAS No. 15443-54-6

Cyclohexanamine, N,N-dipropyl

Cat. No. B8602004
M. Wt: 183.33 g/mol
InChI Key: JONZUVQOOJCVFT-UHFFFAOYSA-N
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Patent
US06323370B1

Procedure details

Cyclohexanone (0.415 cm3, 4.0 mmol), di-n-propylamine (0.548 cm3, 4.0 mmol) and [Ir(COD)(dppb)][PF6] (0.070 g, 2 mol %) were reacted in dichloromethane at 20° C. for 24 hrs, at approx. 1 bar H2. The yield of N,N-di-n-propylcyclohexylamine obtained was 43.5%.
Quantity
0.415 mL
Type
reactant
Reaction Step One
Quantity
0.548 mL
Type
reactant
Reaction Step One
[Compound]
Name
[Ir(COD)(dppb)][PF6]
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]([NH:11][CH2:12][CH2:13][CH3:14])[CH2:9][CH3:10]>ClCCl>[CH2:8]([N:11]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:12][CH2:13][CH3:14])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0.415 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0.548 mL
Type
reactant
Smiles
C(CC)NCCC
Name
[Ir(COD)(dppb)][PF6]
Quantity
0.07 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCC)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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